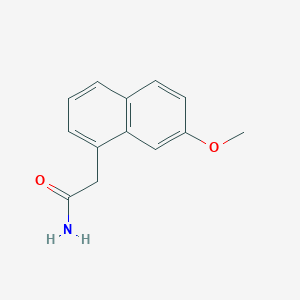

2-(7-Methoxynaphthalen-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYBVRIYYBHYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569084 | |

| Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138113-07-2 | |

| Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 7 Methoxynaphthalen 1 Yl Acetamide

Established Reaction Pathways for Naphthalene-Substituted Acetamides

The synthesis of 2-(7-Methoxynaphthalen-1-yl)acetamide, a compound identified as an impurity in the production of the antidepressant Agomelatine (B1665654), relies on well-understood principles of organic chemistry, particularly those involving naphthalene (B1677914) precursors. nih.govpharmaffiliates.comchemscene.com The core structure is typically assembled through multi-step sequences that functionalize a pre-existing naphthalene ring system.

Multi-Step Synthesis Approaches from Naphthalene Precursors

Another comprehensive approach, detailed in patent literature for the related compound agomelatine, outlines a pathway that can be adapted for this synthesis. google.comgoogle.com The process often starts with 7-methoxy-1-tetralone (B20472), which undergoes a series of reactions to introduce the acetic acid or acetamide (B32628) side chain. google.com A general industrial synthesis pathway can be summarized as:

Starting Material : 7-methoxy-1-tetralone is a common starting point. google.com

Intermediate Formation : This tetralone is converted into (7-methoxy-1-naphthyl)acetonitrile. This transformation can be challenging on an industrial scale. google.com An alternative involves creating 7-methoxy-1-naphthylacetic acid. tandfonline.com

Final Conversion : The intermediate, such as (7-methoxy-1-naphthyl)acetonitrile or 7-methoxy-1-naphthylacetic acid, is then converted to this compound. google.comnih.gov This final step typically involves hydrolysis of the nitrile followed by amidation, or direct amidation of the carboxylic acid.

Acylation Reactions in Preparation of the Acetamide Moiety

The formation of the acetamide group is a critical step in the synthesis. This can be achieved through several acylation methods depending on the immediate precursor.

From Carboxylic Acid : The most direct method involves the amidation of the corresponding carboxylic acid, 2-(7-Methoxynaphthalen-1-yl)acetic acid. nih.gov This reaction typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride using an agent like thionyl chloride, followed by a reaction with ammonia. Alternatively, peptide coupling agents can be used to directly form the amide bond.

From an Amine Precursor : If the synthetic route yields 2-(7-methoxynaphthalen-1-yl)ethanamine, the acetamide is formed via N-acetylation. This is commonly accomplished using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. google.comchemicalbook.com For instance, the acylation of the related N-[2-(7-methoxy-l-naphthyl)ethyl]amine with acetic anhydride in a cooled, slightly acidic aqueous solution yields the corresponding acetamide. chemicalbook.com

Friedel-Crafts Acylation : While typically used to add an acetyl group directly to the aromatic ring, the principles of Friedel-Crafts acylation are fundamental to naphthalene chemistry. google.com This reaction involves an acetylating agent (e.g., acetyl chloride, acetic anhydride) and a Lewis acid catalyst to substitute an acetyl group onto the naphthalene ring, a key method for creating precursors. google.comgoogle.com

Catalytic Approaches in Acetamide Formation and Naphthalene Ring Functionalization

Catalysis plays a pivotal role in various stages of the synthesis, from functionalizing the naphthalene ring to forming precursors.

Lewis Acid Catalysis : Traditional Friedel-Crafts reactions for acylating naphthalene rings heavily rely on Lewis acid catalysts such as aluminum chloride (AlCl₃). google.com These catalysts activate the acetylating agent, facilitating electrophilic aromatic substitution.

Solid Acid Catalysts : To overcome issues associated with traditional Lewis acids (e.g., waste generation, catalyst recovery), solid acid catalysts like zeolites have been investigated. Zeolite beta, for example, has been shown to be an effective and stable catalyst for the acylation of naphthalene with acetic anhydride, demonstrating high selectivity. researchgate.netresearchgate.net

Hydrogenation/Dehydrogenation Catalysts : In multi-step syntheses starting from hydrogenated precursors like 7-methoxy-1-tetralone, catalysts are essential for the aromatization step to form the naphthalene ring system. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum oxide, and Raney Nickel. google.com Sulfur can also be used as a reagent for this dehydrogenation. google.com

Palladium-Catalyzed Coupling : Modern organic synthesis employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the functionalization of naphthalene cores, demonstrating the advanced catalytic tools available for creating complex naphthalene derivatives. nih.gov

Optimization of Synthetic Route Parameters for Enhanced Yield and Purity

Achieving high yield and purity for this compound requires careful control over reaction parameters and effective purification strategies. Since the target compound is a known impurity in a pharmaceutical product, minimizing its formation or efficiently removing it is of significant interest. nih.gov

Exploration of Reaction Conditions and Solvent Systems

The efficiency of the synthesis is highly dependent on the chosen conditions, including temperature, reaction time, and the solvent system employed.

Temperature and Time : Reaction temperatures can vary widely, from ambient temperature to over 200°C, depending on the specific step. google.com For instance, Friedel-Crafts acylation temperatures are critical, as lower temperatures can increase the selectivity for certain isomers, though at the cost of slower reaction rates. google.com Aromatization reactions may require high temperatures (e.g., 170°C to 190°C), while subsequent acylation steps might be performed at lower temperatures (e.g., 35°C to 40°C) to minimize side products. google.com Reaction times can range from one hour to over 40 hours. google.com

Solvent Systems : The choice of solvent is crucial for reaction success. A wide array of solvents are used in the various synthetic steps, including halogenated hydrocarbons (dichloromethane, chloroform), ethers (tetrahydrofuran), esters (ethyl acetate), and aromatic hydrocarbons (toluene, xylene). google.comgoogle.com In Friedel-Crafts reactions, the solvent can direct the position of substitution; nitrobenzene (B124822) and 2-nitropropane (B154153) have been used for this purpose, though they have toxicity and handling drawbacks. google.com More environmentally benign approaches include the use of solvent-free reaction conditions, such as those employing a vibratory ball mill for coupling reactions on related naphthalene compounds. nih.gov

The table below summarizes typical reaction conditions reported in the literature for the synthesis of the closely related compound, agomelatine, which are indicative of the parameters for synthesizing this compound.

| Step | Temperature Range (°C) | Preferred Temperature (°C) | Reaction Time (hours) | Solvents |

| Aromatization | 35 - 200 | 170 - 190 | 1 - 10 | o-xylene, or neat (solvent-free) |

| Salt Formation | 30 - 100 | 35 - 40 | - | Toluene |

| Acetylation | 35 - 200 | 95 - 120 | 30 - 40 | Toluene |

Data sourced from patent literature describing related syntheses. google.com

Strategies for Impurity Minimization and Removal

Controlling the formation of impurities and effectively purifying the final product are paramount.

Control of Isomers : During the electrophilic substitution of the naphthalene ring, such as in a Friedel-Crafts acylation, a mixture of isomers can be formed. The ratio of these isomers is often dependent on kinetic versus thermodynamic control, which can be influenced by reactant concentrations, temperature, and reaction time. researchgate.net Careful optimization of these parameters is a key strategy to maximize the yield of the desired 1,7-disubstituted naphthalene precursor.

Purification Techniques : Common methods for purifying the final product and its intermediates include:

Recrystallization : This is a standard technique for purifying solid organic compounds. A patent for the related agomelatine describes a purification process involving dissolving the crude product in hot ethyl acetate (B1210297), treating with activated carbon to remove colored impurities, followed by cooling to induce crystallization of the pure product. google.com

Column Chromatography : Silica (B1680970) gel column chromatography is frequently used to separate the desired product from unreacted starting materials, reagents, and isomeric by-products. tandfonline.comnih.govorgsyn.org The crude product is adsorbed onto silica gel and eluted with a suitable solvent system, such as a mixture of hexanes and ethyl acetate. orgsyn.org

Given that this compound is itself an impurity in other processes, the methods used to isolate and characterize it can be repurposed for its purification when it is the target compound. nih.gov

Application of Green Chemistry Principles in Synthetic Design

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid precursor, 2-(7-Methoxynaphthalen-1-yl)acetic acid. nih.gov The application of green chemistry principles to this synthetic step is critical for minimizing environmental impact and improving efficiency. These principles focus on waste prevention, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes.

Several modern approaches to amide bond formation align with green chemistry principles and are applicable to the synthesis of this compound. These methods offer sustainable alternatives to traditional coupling reagents, which often generate significant chemical waste.

Key Green Synthetic Strategies:

Enzymatic Catalysis : The use of biocatalysts, such as immobilized lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and efficient method for direct amide synthesis. This enzymatic approach can be conducted in greener solvents, such as cyclopentyl methyl ether, and proceeds with high conversion rates, often eliminating the need for extensive purification steps. synzeal.com

Solvent-Free and Alternative Solvent Systems : Performing reactions without a solvent or in environmentally benign solvents is a cornerstone of green chemistry. The direct amidation of a carboxylic acid can be achieved under solvent-free conditions, for instance, by heating the reactants with a catalyst like boric acid. nih.gov When a solvent is necessary, replacing hazardous options with greener alternatives like ethyl acetate or water-based micellar systems significantly reduces the process mass intensity (PMI). nih.gov

Reusable Catalysts : The development of reusable catalysts, such as Brønsted acidic ionic liquids, presents a sustainable option for promoting the direct condensation of carboxylic acids and amines. These catalysts can be easily recovered and reused multiple times without a significant loss of activity, thereby reducing waste and cost.

Atom Economy : Green synthetic design emphasizes maximizing the incorporation of all starting materials into the final product. Catalytic direct amidation methods are inherently more atom-economical than routes that require stoichiometric activating agents, as the only theoretical byproduct is water. sigmaaldrich.com

Below is an interactive table summarizing green chemistry approaches applicable to the synthesis of this compound.

| Green Principle | Synthetic Application | Key Advantages |

| Catalysis | Use of enzymes (e.g., CALB) or reusable acidic ionic liquids for direct amidation. synzeal.com | High selectivity, mild reaction conditions, reduced waste, catalyst reusability. |

| Safer Solvents | Replacement of traditional organic solvents with greener alternatives like cyclopentyl methyl ether or ethyl acetate. nih.govsynzeal.com | Reduced toxicity and environmental impact, easier recovery and recycling. |

| Waste Prevention | Employing solvent-free reaction conditions or catalytic methods that avoid stoichiometric coupling reagents. nih.govnih.gov | Minimizes formation of byproducts, leading to a lower E-Factor (environmental factor). |

| Energy Efficiency | Use of catalytic processes that can be run at lower temperatures compared to high-temperature thermal condensations. | Reduced energy consumption and associated carbon footprint. |

Advanced Characterization Techniques for Synthetic Validation and Structural Confirmation

The definitive identification and purity verification of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide unambiguous structural information and quantify the presence of any impurities.

Spectroscopic Methods for Molecular Elucidation

Spectroscopy is indispensable for confirming the molecular structure of the synthesized compound. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are primary techniques used for this purpose. While specific, detailed experimental spectra for this compound are not widely available in peer-reviewed literature, the expected characteristic data can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy (B1213986) (-OCH₃) group, a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group, and signals for the amide (-NH₂) protons.

¹³C NMR : The carbon NMR spectrum would complement this by showing signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the carbonyl carbon of the amide group.

The table below outlines the predicted chemical shifts for the key functional groups.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | 105 - 158 |

| Methylene Protons (-CH₂CO) | ~3.8 | ~40-45 |

| Methoxy Protons (-OCH₃) | ~3.9 | ~55 |

| Amide Protons (-NH₂) | 5.5 - 7.5 (broad) | - |

| Carbonyl Carbon (C=O) | - | ~172-175 |

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3100 - 3500 (typically two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I band) | 1640 - 1690 |

| N-H Bend (Amide II band) | 1550 - 1640 |

| C-O Stretch (Ether) | 1000 - 1300 |

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the monoisotopic mass is calculated to be 215.0946 g/mol . nih.gov High-resolution mass spectrometry would be used to confirm this exact mass, thereby verifying the elemental composition.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound and for separating it from the active pharmaceutical ingredient, Agomelatine, and other related impurities. Several stability-indicating RP-HPLC methods have been developed for this purpose. synzeal.comsigmaaldrich.com These methods are crucial for quality control in pharmaceutical manufacturing.

The table below summarizes various validated HPLC methods capable of separating and quantifying this compound.

| Column | Mobile Phase | Flow Rate | Detection | Reference |

| C18 (250 x 4.6 mm, 5 µm) | Potassium dihydrogen phosphate (B84403) (0.05 M, pH 2.9) : Acetonitrile (B52724) (60:40 v/v) | 2.0 mL/min | UV at 230 nm | synzeal.com |

| PHENOMENEX Luna C18 (5µm) | Phosphate buffer (pH 6.0) : Acetonitrile (55:45 v/v) | 1.0 mL/min | UV at 230 nm | sigmaaldrich.com |

| Phenomenex C18 (250 x 4.6 mm, 5 µm) | 0.1% Formic Acid : Acetonitrile (30:70 v/v) | 0.6 mL/min | UV at 205 nm | nih.gov |

| Waters Spherisorb Cyano (250 x 4.6 mm, 5µm) | Trifluoroacetic acid buffer (pH 2.5) : Methanol (50:50 v/v) | 1.0 mL/min | UV at 230 nm | scbt.com |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be employed for the analysis of amides, although it may require derivatization to improve the volatility and thermal stability of the analyte.

Investigative Studies in Biological Systems Utilizing 2 7 Methoxynaphthalen 1 Yl Acetamide Analogs

Melatonin (B1676174) Receptor System Modulation by Naphthalene (B1677914) Analogs

The primary neurological targets for many naphthalenic compounds, including analogs of 2-(7-methoxynaphthalen-1-yl)acetamide, are the melatonin receptors MT1 and MT2. These G protein-coupled receptors are central to the regulation of circadian rhythms. nih.gov Most synthetic melatonin agonists share a common structural feature: an amide group attached to an aromatic ring system, often featuring a methoxy (B1213986) group, which is present in the title compound. nih.gov

Naphthalene derivatives have been extensively studied for their ability to either activate (agonism) or block (antagonism) melatonin receptors. The most prominent example is Agomelatine (B1665654), which is a potent agonist at both MT1 and MT2 receptor subtypes. researchgate.netmedchemexpress.com This dual agonism is a characteristic feature of its pharmacological profile. Other analogs, such as 2-Iodomelatonin, are also potent MT1 receptor agonists. medchemexpress.com

Conversely, some derivatives are designed as antagonists. Luzindole, for instance, is a nonselective antagonist but shows a higher affinity for the MT2 receptor over the MT1 receptor and is considered a standard for pharmacological research. nih.gov The development of selective antagonists for the MT1 receptor has proven more challenging, though some compounds show partial agonism or antagonism with varying degrees of selectivity in functional assays. nih.gov

Table 1: Functional Profiles of Selected Melatonin Receptor Ligands

| Compound | Scaffold | Receptor Target(s) | Functional Profile | Citation(s) |

|---|---|---|---|---|

| Agomelatine | Naphthalene | MT1 / MT2 | Agonist | researchgate.netmedchemexpress.com |

| Ramelteon | Tetrahydrofuran | MT1 / MT2 | Agonist | researchgate.netmedchemexpress.com |

| 2-Iodomelatonin | Indole (B1671886) | MT1 / MT2 | Agonist | medchemexpress.com |

| Luzindole | Indole | MT2 > MT1 | Antagonist | nih.gov |

| 4P-PDOT | Phenyl-tetralin | MT2 | Selective Antagonist | nih.gov |

| IIK7 | Isoindolo-indole | MT2 | Selective Agonist | nih.govmdpi.com |

The efficacy of naphthalene analogs at melatonin receptors is quantified through binding affinity studies, typically reported as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Agomelatine demonstrates high affinity for both human MT1 and MT2 receptors, with Ki values in the sub-nanomolar range. medchemexpress.com

Selectivity is a crucial aspect of drug design, defined by the ratio of binding affinities for different receptor subtypes. A ligand is generally considered selective if its affinity for one receptor is at least 100-fold higher than for another. nih.gov While Agomelatine is non-selective between MT1 and MT2, other compounds have been developed for selectivity. For example, N-butanoyl-2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethanamine (IIK7) is a selective MT2 receptor agonist with an affinity approximately 90 times greater for human MT2 compared to MT1. nih.govmdpi.com In contrast, 2-Iodomelatonin shows a modest 5-fold selectivity for the MT1 receptor. medchemexpress.com

Table 2: Binding Affinities (Ki, nM) of Naphthalene Analogs and Related Compounds at Human Melatonin Receptors

| Compound | Ki (nM) at hMT1 | Ki (nM) at hMT2 | Selectivity Ratio (MT1/MT2) | Citation(s) |

|---|---|---|---|---|

| Agomelatine | 0.06 - 0.1 | 0.12 - 0.27 | ~1-2 | medchemexpress.com |

| Ramelteon | 0.014 | 0.112 | ~8 | medchemexpress.com |

| 2-Iodomelatonin | 0.028 (Ki) | ~0.14 (Calculated) | ~0.2 (5-fold for MT1) | medchemexpress.com |

| Luzindole | ~250 | ~16 | ~15.6 (25-fold for MT2) | nih.gov |

| IIK7 | ~90x higher than MT2 | High Affinity | ~0.01 (90-fold for MT2) | nih.govmdpi.com |

| UCM1014 | >10 | 0.001 | >10000 (for MT2) | unimi.it |

Serotonergic System Interactions of Related Naphthalene Compounds

Beyond the melatoninergic system, certain naphthalene-based compounds exhibit significant interactions with the serotonergic system. Agomelatine is a notable example, functioning as a selective antagonist of the 5-HT2C receptor, a property that complements its melatonergic agonism. researchgate.net

Research into other naphthalene derivatives has revealed further interactions. Studies on naphthalene derivatives of the antidepressant citalopram (B1669093) showed that they can bind to both the primary and allosteric sites on the human serotonin (B10506) transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. researchgate.net Broader investigations have shown that exposure to naphthalene can alter the metabolism of monoaminergic neurotransmitters, increasing serotonin (5-HT) content in brain regions like the hypothalamus and telencephalon in acute exposure models. nih.gov This suggests that the naphthalene core structure can be a substrate for molecules targeting various components of the serotonergic pathway. nih.gov

Neurobiological Pathway Elucidation and Cellular Response Investigations

The interaction of naphthalene analogs with receptors initiates a cascade of downstream neurobiological and cellular events. Studies have focused on elucidating these pathways to understand the full spectrum of their effects.

Neuroprotection and Cellular Restoration: In vitro studies have shown that certain novel naphthalene compounds can protect PC12 cells from corticosterone-induced damage, suggesting neuroprotective or neurorestorative potential. researchgate.net Other naphthalene-substituted azetidinone derivatives have demonstrated protective effects against 6-OHDA-induced neurodegeneration in models of Parkinson's disease. researchgate.net

Modulation of Autophagy and Apoptosis: The selective MT2 agonist IIK7 has been found to relieve cellular damage by modulating the fundamental processes of autophagy and apoptosis. mdpi.com This indicates an ability to influence cellular homeostasis and survival pathways.

Anti-inflammatory and Cellular Proliferation Effects: In models of neuroinflammation, MT2 receptor agonism by compounds like IIK7 has been shown to suppress the activation of microglia and astrocytes, key cellular mediators of the inflammatory response in the central nervous system. mdpi.com Separately, certain N-(naphthalen-2-yl)acetamide derivatives have been observed to inhibit the proliferation of cancer cell lines by causing an accumulation of cells in the S phase of the cell cycle, demonstrating an influence on cell division pathways. nih.gov

Enzyme Inhibition and Activation Profiling in Relevant Biological Processes

The biological activity of naphthalene acetamide (B32628) analogs also extends to the direct modulation of enzyme activity. A key area of investigation has been their effect on cholinesterases, which are important enzymes in neurotransmission.

One study on N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a structural relative of the title compound, found it to be a potent and selective inhibitor of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). researchgate.net This selectivity is significant as BChE plays a more prominent role in acetylcholine (B1216132) hydrolysis in later stages of some neurodegenerative diseases. researchgate.net The potential for naphthalene derivatives to act as monoamine oxidase inhibitors (MAOIs) is another area of interest, as MAOIs are a class of enzymes critical for the degradation of neurotransmitters like serotonin. wikipedia.org

Table 3: Enzyme Inhibition Profile of a Naphthalene Acetamide Derivative

| Compound | Enzyme Target | Inhibition (IC50, µM) | Selectivity | Citation(s) |

|---|---|---|---|---|

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Acetylcholinesterase (AChE) | 426.14 | BChE Selective | researchgate.net |

| Butyrylcholinesterase (BChE) | 5.12 | 138 times more potent for BChE | researchgate.net |

Advanced Computational Chemistry and in Silico Drug Discovery Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 2-(7-Methoxynaphthalen-1-yl)acetamide, might bind to a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity.

While no specific molecular docking studies for this compound are publicly documented, such a study would be highly relevant given its structural similarity to agomelatine (B1665654), which is an agonist at melatonin (B1676174) receptors (MT1 and MT2) and an antagonist at the serotonin (B10506) 5-HT2C receptor. nih.gov A docking study of this compound into the binding sites of these receptors could reveal its potential to interact with them and predict its binding affinity. For instance, studies on agomelatine have shown its interaction with key amino acid residues in the MT1 and MT2 receptors. nih.govnih.gov A similar analysis for this compound would clarify if it could compete with agomelatine for binding.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation calculates the movements of atoms in the complex, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding. For this compound, an MD simulation would be a logical follow-up to molecular docking to assess the stability of its interaction with potential targets like the MT1, MT2, or 5-HT2C receptors.

Illustrative Data Table: Predicted Binding Affinities from Molecular Docking (Note: The following data is illustrative for agomelatine and its targets and does not represent actual data for this compound)

| Ligand | Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Agomelatine | MT1 | -8.2 | HIS195, SER110, SER114 |

| Agomelatine | MT2 | -7.6 | GLN181, PHE179, ASN162 |

| Agomelatine | 5-HT2C | -8.5 | D134, Y358 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule, such as its charge distribution, molecular orbital energies, and reactivity. These calculations provide a fundamental understanding of a molecule's chemical behavior.

For this compound, quantum chemical calculations could be employed to:

Determine the electrostatic potential surface: This would reveal the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrostatic interactions with a receptor.

Calculate frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions.

Predict reaction mechanisms: These calculations can be used to model the formation of impurities or metabolites, providing insights into the degradation pathways of the parent drug.

While specific quantum chemical studies on this compound are not available, such analyses are common for understanding the binding mechanisms of related compounds. nih.gov

Illustrative Data Table: Computed Quantum Chemical Properties (Note: This table presents typical quantum chemical descriptors and hypothetical values for illustrative purposes.)

| Property | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model, once validated, can be used to predict the activity of new or untested compounds.

A QSAR study for a series of naphthalene (B1677914) derivatives, including this compound, could be developed to predict their potential affinity for various receptors or their potential to exhibit certain biological effects. researchgate.net This would involve:

Data Collection: Gathering a dataset of compounds with known activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Building: Using statistical methods to build a model that correlates the descriptors with the activity.

Model Validation: Rigorously testing the model's predictive power.

No specific QSAR models for predicting the bioactivity of this compound have been published.

In Silico ADMET Prediction and Profiling for Early-Stage Candidate Assessment

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. frontiersin.orgresearchgate.net These predictions are crucial in early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles and can also be used to assess the potential risks associated with impurities.

For this compound, a full in silico ADMET profile would provide valuable information. Various online tools and software can predict these properties based on the molecule's structure.

Data Table: Predicted ADMET Properties for this compound (Note: These values are computed from publicly available prediction models and are for informational purposes.)

| ADMET Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Caco-2 Permeability | Moderate to High | Predicts intestinal absorption |

| Human Intestinal Absorption | High | Likelihood of being absorbed from the gut |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free concentration of the compound |

| Blood-Brain Barrier Permeability | Likely to cross | Potential for central nervous system effects |

| Metabolism | ||

| CYP2D6 Inhibitor | Unlikely | Low risk of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | Unlikely | Low risk of drug-drug interactions via this enzyme |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate (Predicted) | Potential pathway for renal excretion |

| Toxicity | ||

| hERG Inhibition | Low risk | Predicts potential for cardiac toxicity |

| Ames Mutagenicity | Non-mutagenic (Predicted) | Predicts the potential to cause DNA mutations |

Analytical Research Methodologies for 2 7 Methoxynaphthalen 1 Yl Acetamide in Research Contexts

High-Performance Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as the cornerstone for the separation and quantification of 2-(7-Methoxynaphthalen-1-yl)acetamide. Stability-indicating HPLC methods, designed to separate the primary compound from its potential degradation products and impurities, are critical.

Research findings have demonstrated the efficacy of C18 columns for achieving successful separation. These methods typically employ a gradient or isocratic elution using a mobile phase composed of an aqueous component, often with a pH modifier like formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. For instance, a common approach involves a mobile phase of 0.1% formic acid mixed with acetonitrile, which effectively resolves Agomelatine (B1665654) from its related substances, including this compound. rjpbcs.com Detection is most commonly performed using a UV detector, with wavelengths set at 205 nm or 230 nm, where the naphthalene (B1677914) chromophore exhibits strong absorbance. rjpbcs.com

Table 1: Example HPLC Method Parameters for the Analysis of Naphthalene-based Compounds

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection | UV at 205 nm or 230 nm |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient (approx. 25°C) |

These chromatographic methods are validated for specificity, linearity, accuracy, and precision to ensure they are suitable for their intended purpose of quantifying the levels of this compound, often as a specified impurity in a drug substance.

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide a complete map of the carbon and hydrogen atoms within the molecule. While specific spectral data for this compound is not widely published, data from the closely related structure, 2-(7-Methoxynaphthalen-1-yl)acetic acid, offers significant insight. rjpbcs.com

For this compound, the ¹H NMR spectrum would be expected to show:

A singlet for the methoxy (B1213986) (-OCH₃) protons around 3.9 ppm.

A singlet for the methylene (B1212753) (-CH₂) protons adjacent to the naphthalene ring.

A complex pattern of signals in the aromatic region (approximately 7.1-7.8 ppm) corresponding to the six protons on the naphthalene ring system.

Two broad singlets for the primary amide (-CONH₂) protons, which may be exchangeable with D₂O.

The ¹³C NMR spectrum would complement this by showing distinct signals for each of the 13 carbon atoms, including the carbonyl carbon of the amide group (around 170 ppm), the methoxy carbon (around 55 ppm), and the various aromatic and aliphatic carbons. rjpbcs.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be characterized by specific absorption bands.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3350-3180 | N-H (Amide) | Stretching (doublet) |

| 3050-3000 | C-H (Aromatic) | Stretching |

| 2950-2850 | C-H (Aliphatic) | Stretching |

| ~1660 | C=O (Amide I) | Stretching |

| ~1600 | N-H (Amide II) | Bending |

| 1600, 1500, 1450 | C=C (Aromatic) | Ring Stretching |

| ~1250 | C-O (Aryl Ether) | Asymmetric Stretching |

These spectroscopic fingerprints are crucial for the unambiguous identification and structural confirmation of the compound during synthesis and quality control procedures.

Mass Spectrometry for Molecular Confirmation and Impurity Identification

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for identifying it, as well as other impurities, often at trace levels. When coupled with a chromatographic technique like HPLC (LC-MS), it provides both separation and mass information in a single analysis.

The compound has a monoisotopic mass of approximately 215.09 Da. nih.gov In mass spectrometry, using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to be detected as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 216.1.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. The fragmentation pattern is key to confirming the identity. For this compound, the primary fragmentation would likely involve the loss of the acetamide (B32628) side chain or parts thereof. A major fragment ion would be expected at m/z 157, corresponding to the stable 7-methoxynaphthalen-1-ylmethylium cation, formed by cleavage of the bond between the methylene group and the carbonyl group. This fragmentation pattern helps to differentiate it from other related impurities.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Monoisotopic Mass | 215.0946 g/mol |

| [M+H]⁺ Ion (m/z) | ~216.1 |

| Key Fragment Ion (m/z) | ~157.1 (Loss of CH₂CONH₂) |

This ability to confirm molecular weight and provide structural clues through fragmentation makes mass spectrometry an essential technique for impurity profiling in pharmaceutical analysis.

Future Perspectives in Chemical Biology and Pharmaceutical Sciences

Development of Novel Therapeutic Agents Based on the Naphthalene-Acetamide Core

The naphthalene (B1677914) scaffold is a well-established "privileged structure" in drug discovery, recognized for its wide-ranging applications in various medical conditions, including cancer, microbial infections, inflammation, and neurodegenerative diseases. nih.govijpsjournal.com The activity of naphthalene-based compounds is often linked to their metabolites, which can interact with cellular proteins and influence diverse biochemical pathways. researchgate.net Similarly, the acetamide (B32628) moiety is a common feature in many biologically active molecules, contributing to their therapeutic effects. dntb.gov.ua

The combination of these two moieties in the naphthalene-acetamide core creates a promising platform for the development of new therapeutic agents. researchgate.netrsc.org A prime example is Agomelatine (B1665654), a structurally related compound and an approved antidepressant that functions as a melatonergic agonist and a serotonin (B10506) 5-HT2C receptor antagonist. nih.govtandfonline.comyoutube.com The clinical success of Agomelatine underscores the therapeutic potential of the 2-(7-methoxynaphthalen-1-yl)acetamide framework, particularly for central nervous system disorders. nih.govnih.gov

Future research will likely focus on the targeted modification of this core structure to create novel drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govrsc.org By exploring different substitutions on the naphthalene ring and modifications to the acetamide side chain, scientists can generate libraries of new compounds for screening against a wide array of biological targets. Computational methods, such as in-silico drug design and molecular docking, are instrumental in this process, allowing for the prediction of how these new derivatives will interact with biological targets and helping to prioritize the most promising candidates for synthesis and testing. ijpsjournal.comnih.govijpsjournal.com The historical success of naphthalene-based drugs provides a strong foundation for these future endeavors. nih.govekb.eg

Table 1: Selected FDA-Approved Drugs Featuring the Naphthalene Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Nabumetone | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Nafcillin | Antibiotic (Penicillin class) |

| Terbinafine | Antifungal |

| Naftifine | Antifungal |

| Duloxetine | Antidepressant (SNRI) |

| Propranolol | Beta-Blocker |

| Bedaquiline | Antituberculosis Agent |

This table highlights the diverse therapeutic applications of compounds built upon the naphthalene core. nih.govrsc.orgekb.eg

Integration into Polypharmacological Strategies for Complex Disorders

Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, is an increasingly important strategy for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders like Alzheimer's and Parkinson's disease. rsc.org Such conditions involve disruptions in multiple cellular pathways, making them difficult to treat with single-target drugs.

The naphthalene-acetamide scaffold is an ideal candidate for the development of multi-target-directed ligands. rsc.org The inherent ability of the naphthalene nucleus to interact with a wide variety of biological targets provides a versatile foundation for designing drugs with tailored polypharmacological profiles. researchgate.netijpsjournal.comekb.eg

By strategically modifying the this compound structure, medicinal chemists can create hybrid molecules designed to interact with several key proteins or pathways involved in a specific disease. rsc.org For instance, a derivative could be engineered to inhibit an enzyme like a kinase while simultaneously acting on a G-protein coupled receptor (GPCR), a common approach in modern cancer therapy. ijpsjournal.com This dual-action approach can lead to synergistic therapeutic effects, potentially improving treatment efficacy and overcoming drug resistance mechanisms. rsc.org The development of such naphthalene-based hybrid drugs could offer new hope for diseases that currently have limited treatment options. rsc.org

Innovative Synthetic Strategies for Industrial Scalability and Sustainable Production

For any promising drug candidate to become a viable therapeutic, its synthesis must be scalable, cost-effective, and environmentally sustainable. The future of producing this compound and its derivatives on an industrial scale hinges on the adoption of innovative and green chemistry principles. topmostchemical.comreachemchemicals.comblazingprojects.com

Modern synthetic chemistry is moving away from traditional, often inefficient and wasteful, batch-processing methods towards more streamlined approaches. pharmafeatures.com Key strategies applicable to the synthesis of naphthalene derivatives include:

Process Intensification and Continuous Manufacturing: These methods aim to make chemical production more efficient by using smaller, continuously operating reactors, which can reduce energy consumption, minimize waste, and improve safety. pharmafeatures.com

Green Chemistry Principles: This involves the deliberate design of chemical processes to reduce or eliminate the use and generation of hazardous substances. topmostchemical.comsuanfarma.com For naphthalene-acetamide synthesis, this could mean using safer, renewable solvents, employing highly selective catalysts to maximize atom economy, and designing reactions that require less energy. reachemchemicals.compharmafeatures.comrsc.org

Catalysis: The use of advanced catalysts can enable more efficient and selective chemical transformations, reducing the number of synthetic steps and the amount of waste generated. rsc.org

Renewable Feedstocks: Research into using bio-based starting materials instead of petroleum-derived ones can significantly reduce the carbon footprint of pharmaceutical manufacturing. reachemchemicals.compharmafeatures.com

Patents for related compounds like Agomelatine already describe various synthetic routes, providing a foundation for developing optimized, eco-friendly, and robust processes suitable for industrial-scale production. google.com By integrating these sustainable practices, the pharmaceutical industry can ensure that the next generation of naphthalene-acetamide-based medicines are produced responsibly. topmostchemical.comsuanfarma.com

Table 2: Mentioned Compound Names

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 138113-07-2 | C₁₃H₁₃NO₂ |

| Agomelatine | 138112-76-2 | C₁₅H₁₇NO₂ |

| N-[2-(7-methoxy-l-naphthyl)ethyl]- acetamide | 138112-76-2 | C₁₅H₁₇NO₂ |

| N-acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide | 1379005-34-1 | C₁₇H₁₉NO₃ |

| 2-(7-methoxynaphthalen-1-yl)-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide | Not Available | C₂₆H₂₅NO₃ |

| 2-(7-Methoxynaphthalen-1-yl)ethanamine | 13623-25-1 | C₁₃H₁₅NO |

| Naproxen | 22204-53-1 | C₁₄H₁₄O₃ |

| Nabumetone | 42924-53-8 | C₁₅H₁₆O₂ |

| Nafcillin | 985-16-0 | C₂₁H₂₂N₂O₅S |

| Terbinafine | 91161-71-6 | C₂₁H₂₅N |

| Naftifine | 65472-88-0 | C₂₁H₂₁N |

| Duloxetine | 116539-59-4 | C₁₈H₁₉NOS |

| Propranolol | 525-66-6 | C₁₆H₂₁NO₂ |

| Bedaquiline | 843663-66-1 | C₃₂H₃₁BrN₂O₂ |

| 1-Naphthol | 90-15-3 | C₁₀H₈O |

| Naphthoquinone | 130-15-4 | C₁₀H₆O₂ |

| 2-(bromomethyl) naphthalene | 939-26-4 | C₁₁H₉Br |

| 8-amino-2-naphthol | 118-46-7 | C₁₀H₉NO |

| Acenaphthalene | 208-96-8 | C₁₂H₈ |

This table provides a reference for the chemical compounds discussed in the article. nih.govrsc.orgijpsjournal.comijpsjournal.comekb.egsigmaaldrich.comchemicalbook.comnih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.